4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide
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Overview
Description
This compound is known for its versatility and has been extensively studied for its biochemical and physiological effects.
Preparation Methods
The synthesis of 4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide involves several steps. The first step is the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with morpholine to produce 4-methoxy-N-morpholinobenzamide. The industrial production methods for this compound are complex and require precise reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been shown to possess antiviral, anticancer, and antifungal properties. Additionally, it exhibits antioxidant and anti-inflammatory effects, making it a valuable compound in medicinal chemistry. In biology, it is used to study enzyme inhibition and protein interactions. In industry, it serves as a starting material for the synthesis of various drugs and metal complexes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide is not fully understood. it is believed to inhibit the activity of certain enzymes or proteins in the body, leading to a variety of biochemical and physiological effects. The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. These compounds also exhibit significant biological activities, including antiproliferative and antioxidative properties . this compound is unique due to its specific combination of antiviral, anticancer, and antifungal properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its complex synthesis, diverse chemical reactions, and wide range of applications make it a valuable subject of study. Further research is needed to fully understand its mechanism of action and to explore new applications for this compound.
Properties
IUPAC Name |
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-11-4-2-10(3-5-11)12(17)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOFCLJUFHLHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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